
(3-(2-(Dimethylamino)ethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2-(Dimethylamino)ethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H16BNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the dimethylamino group in its structure adds unique properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-(Dimethylamino)ethyl)phenyl)boronic acid typically involves the reaction of 3-(2-(Dimethylamino)ethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as diethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
(3-(2-(Dimethylamino)ethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction: It can be reduced to form boron-containing alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Boron-containing alcohols.
Substitution: Various substituted boronic acids depending on the reagents used.
科学研究应用
(3-(2-(Dimethylamino)ethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and optoelectronic devices.
作用机制
The mechanism of action of (3-(2-(Dimethylamino)ethyl)phenyl)boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other Lewis bases, making it useful in enzyme inhibition and as a molecular probe. The dimethylamino group enhances its solubility and facilitates its interaction with biological targets.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the dimethylamino group, making it less versatile in certain applications.
(4-(Dimethylamino)phenyl)boronic acid: Similar structure but with the dimethylamino group in a different position, affecting its reactivity and applications.
Uniqueness
(3-(2-(Dimethylamino)ethyl)phenyl)boronic acid is unique due to the presence of the dimethylamino group, which enhances its solubility and reactivity. This makes it more versatile in various applications, particularly in biological and medicinal chemistry.
属性
分子式 |
C10H16BNO2 |
|---|---|
分子量 |
193.05 g/mol |
IUPAC 名称 |
[3-[2-(dimethylamino)ethyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H16BNO2/c1-12(2)7-6-9-4-3-5-10(8-9)11(13)14/h3-5,8,13-14H,6-7H2,1-2H3 |
InChI 键 |
TXIWECVJLSOSLG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)CCN(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



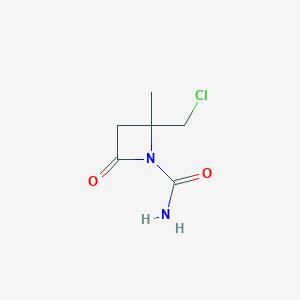
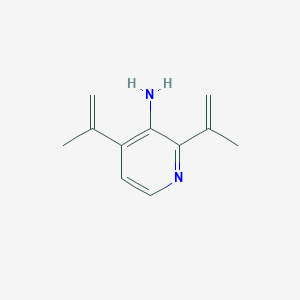
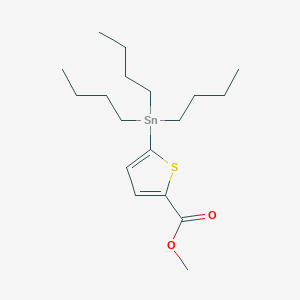
![2-[4-[4-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B13993461.png)

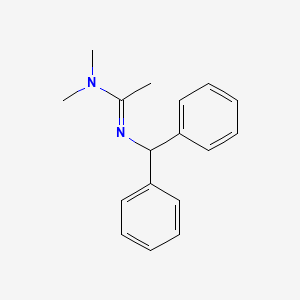
![1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea](/img/structure/B13993489.png)
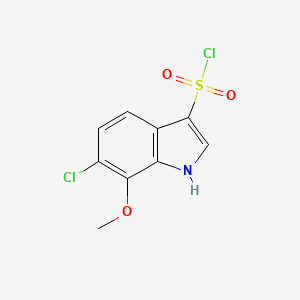
![4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B13993491.png)
![4-Methyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13993495.png)
![6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole](/img/structure/B13993501.png)
![3-[(2,6-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B13993519.png)
![2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B13993520.png)
